molecular formula C24H36N6O8 B14254117 L-Asparaginyl-L-isoleucylglycyl-L-phenylalanyl-L-serine CAS No. 399035-74-6

L-Asparaginyl-L-isoleucylglycyl-L-phenylalanyl-L-serine

Cat. No.: B14254117
CAS No.: 399035-74-6
M. Wt: 536.6 g/mol
InChI Key: DENBPSGRWDZQIY-ZZKADIETSA-N
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Description

L-Asparaginyl-L-isoleucylglycyl-L-phenylalanyl-L-serine is a peptide composed of five amino acids: L-asparagine, L-isoleucine, glycine, L-phenylalanine, and L-serine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparaginyl-L-isoleucylglycyl-L-phenylalanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Asparaginyl-L-isoleucylglycyl-L-phenylalanyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

    Reduction: The peptide can be reduced to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can yield hydroxyphenylalanine, while reduction can lead to the formation of free thiol groups.

Scientific Research Applications

L-Asparaginyl-L-isoleucylglycyl-L-phenylalanyl-L-serine has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit protein biosynthesis in cancer cells.

    Industry: Used in the production of peptide-based materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of L-Asparaginyl-L-isoleucylglycyl-L-phenylalanyl-L-serine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein biosynthesis by binding to ribosomes and preventing the elongation of nascent polypeptide chains. This action is particularly useful in cancer therapy, where it can selectively target rapidly dividing cells.

Comparison with Similar Compounds

Similar Compounds

    L-Asparaginyl-L-phenylalanyl-L-serine: Similar structure but lacks the isoleucine and glycine residues.

    L-Asparaginyl-L-isoleucyl-L-phenylalanyl-L-serine: Similar but with different amino acid sequence.

Uniqueness

L-Asparaginyl-L-isoleucylglycyl-L-phenylalanyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its ability to inhibit protein biosynthesis and potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

CAS No.

399035-74-6

Molecular Formula

C24H36N6O8

Molecular Weight

536.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C24H36N6O8/c1-3-13(2)20(30-21(34)15(25)10-18(26)32)23(36)27-11-19(33)28-16(9-14-7-5-4-6-8-14)22(35)29-17(12-31)24(37)38/h4-8,13,15-17,20,31H,3,9-12,25H2,1-2H3,(H2,26,32)(H,27,36)(H,28,33)(H,29,35)(H,30,34)(H,37,38)/t13-,15-,16-,17-,20-/m0/s1

InChI Key

DENBPSGRWDZQIY-ZZKADIETSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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